An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS Number: 23491-48-7)
An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS Number: 23491-48-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, CAS number 23491-48-7. It is a valuable intermediate in organic synthesis and has emerged as a significant molecule in medicinal chemistry, notably as a selective inhibitor of Sirtuin 6 (SIRT6). This document details its physicochemical properties, synthesis, characterization, and biological activity. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative data. Furthermore, this guide includes visualizations of its synthetic route and its role in the SIRT6 signaling pathway to facilitate a deeper understanding of its chemical and biological context.
Introduction
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a nitroaniline derivative featuring a methylpiperazine moiety. This structural combination imparts unique chemical and biological properties, making it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles.[1] The presence of the piperazine group is a common feature in many pharmacologically active compounds, often enhancing pharmacokinetic properties.[1] In recent years, this compound has garnered significant attention as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation.[2][3] Its potential as a therapeutic agent, particularly in the context of diabetes, has made it a subject of intensive research.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23491-48-7 | [4] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 152-155 °C | [5][6] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted) | [5] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.35 ± 0.42 (Predicted) | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
| InChIKey | MWLBMGPQZJDFKZ-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is typically achieved through a nucleophilic aromatic substitution reaction.
Synthetic Workflow
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is as follows:[5]
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Reaction Setup: In a microwave reactor vessel, combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (TEA, 1.86 ml) in N-methylpyrrolidone (NMP, 1.5 ml).
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Reaction: Heat the reaction mixture in a microwave reactor to 100°C for 20 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 ml) and stir for 20 minutes.
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Isolation: Collect the resulting yellow solid by filtration.
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Purification: Wash the solid with deionized water and subsequently dry it under high vacuum to yield the final product.
Characterization Data
The identity and purity of the synthesized compound can be confirmed by various analytical techniques.
| Analysis Method | Result | Reference(s) |
| LC-MS (Condition B) | Retention time (tR) = 0.47 min; [M+H]⁺ = 237.19 | [5] |
| Purity | Typically >95% | [7] |
Biological Activity: SIRT6 Inhibition
5-(4-Methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent inhibitor of SIRT6, an NAD⁺-dependent histone deacetylase.[2] SIRT6 plays a crucial role in regulating gene expression, metabolism, and DNA repair by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][8]
SIRT6 Signaling Pathway
The following diagram illustrates the role of SIRT6 in histone deacetylation and the inhibitory effect of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Quantitative Biological Data
The inhibitory potency and binding affinity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline against SIRT6 have been determined using various biochemical and biophysical assays.
| Assay | Parameter | Value (µM) | Reference(s) |
| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 | [2] |
| Surface Plasmon Resonance (SPR) | Kᴅ | 9.76 | [2] |
| Isothermal Titration Calorimetry (ITC) | Kᴅ | 10 | [2] |
Experimental Protocols for Biological Assays
The following sections provide an overview of the methodologies used to assess the biological activity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Fluor de Lys (FDL) SIRT6 Inhibition Assay
This fluorescence-based assay measures the deacetylase activity of SIRT6.
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Reaction Mixture: Prepare a reaction mixture containing SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), NAD⁺, and a fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine).
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Compound Addition: Add varying concentrations of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (dissolved in DMSO) to the wells of a microplate.
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Enzyme Addition: Initiate the reaction by adding recombinant human SIRT6 enzyme to each well.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
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Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between the compound and SIRT6.
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Immobilization: Immobilize recombinant human SIRT6 protein onto a sensor chip.
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Analyte Injection: Inject different concentrations of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in a running buffer over the sensor surface.
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Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgram data.
-
Affinity Determination: Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of the compound to SIRT6, providing a thermodynamic profile of the interaction.
-
Sample Preparation: Prepare a solution of recombinant human SIRT6 in a dialysis buffer and a solution of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in the same buffer.
-
Titration: Titrate the compound solution into the protein solution in the sample cell of an isothermal titration calorimeter.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
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Data Analysis: Integrate the heat signals and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
Applications and Future Directions
5-(4-Methylpiperazin-1-yl)-2-nitroaniline serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly substituted benzimidazoles.[1] Its primary application lies in the field of medicinal chemistry as a lead compound for the development of novel SIRT6 inhibitors.[2] Given the role of SIRT6 in various diseases, including diabetes and cancer, this compound and its derivatives are of significant interest for drug discovery and development.[3] Future research may focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
Safety Information
5-(4-Methylpiperazin-1-yl)-2-nitroaniline should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a chemical compound with significant utility in both synthetic and medicinal chemistry. Its straightforward synthesis and potent inhibitory activity against SIRT6 make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activity, along with detailed experimental protocols to aid in its application in research and drug development. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics targeting SIRT6-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 6. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
